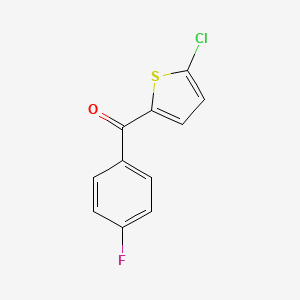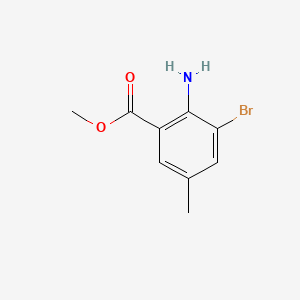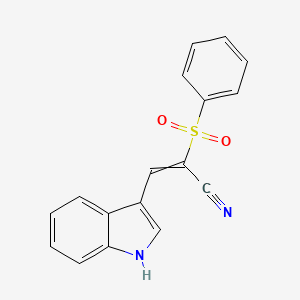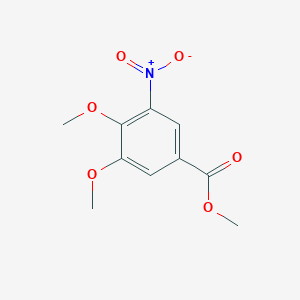
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C11H6ClFOS and a molecular weight of 240.68 . . The IUPAC name for this compound is (4-chloro-2-thienyl)(4-fluorophenyl)methanone .
Physical And Chemical Properties Analysis
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a solid substance . . The storage temperature is 28 C . For more detailed physical and chemical properties, specialized resources or databases should be consulted.Wissenschaftliche Forschungsanwendungen
Role in Supramolecular Architectures
A study on the crystal packing of a series of 1,2,4-oxadiazole derivatives, including compounds structurally similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, highlighted the significant role of non-covalent interactions, such as lone pair (lp)-π interactions and halogen bonds, in stabilizing molecular conformations within crystal environments. These interactions, along with favorable hydrogen bonds, contribute to the overall stabilization of the crystal lattice, providing insights into the supramolecular architecture of related compounds (Sharma et al., 2019).
Applications in Biological Studies
Another study explored the synthesis and characterization of compounds structurally analogous to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, focusing on their potential biological applications. Through UV, IR, NMR, and high-resolution mass spectrometry, as well as density functional theory (DFT) calculations, researchers investigated the equilibrium geometry, bonding features, and the antibacterial activity of these compounds, showcasing their potential in addressing biological concerns (Shahana & Yardily, 2020).
Development of Radiolabeled Compounds
Research into the synthesis, radiolabeling, and in vivo evaluation of radiolabeled compounds bearing structural resemblance to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone for potential use in SPECT imaging of the serotonin 5-HT2A receptor was conducted. This work demonstrates the applicability of such compounds in medical imaging, contributing to the understanding of receptor dynamics in various psychiatric conditions (Blanckaert et al., 2007).
Synthesis and Antitumor Activities
The synthesis and biological evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, a compound with structural similarities, demonstrated distinct inhibitory effects on the proliferation of various cancer cell lines. This research contributes to the development of new antitumor agents, underscoring the relevance of chemical synthesis in therapeutic advancements (Tang & Fu, 2018).
Catalyst-Free Synthesis for Pharmaceutical Applications
An efficient, catalyst- and solvent-free method for synthesizing compounds with a structure similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone was developed, utilizing microwave-assisted Fries rearrangement. This approach highlights advancements in pharmaceutical synthesis, emphasizing greener and more efficient production methods for complex molecules (Moreno-Fuquen et al., 2019).
Safety and Hazards
The safety information for (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZWHDIHGLVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)
![2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2798082.png)

![8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2798084.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2798087.png)
![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)
![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)